molecular formula C12H16O3S B1324147 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone CAS No. 898772-84-4

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone

Cat. No. B1324147
M. Wt: 240.32 g/mol
InChI Key: JJVNRMNVDGPLGO-UHFFFAOYSA-N
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Description

The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . This ring is linked to a 2-thienyl group and a 2-methylpropyl ketone group.


Synthesis Analysis

The synthesis of 1,3-dioxolanes can be achieved by the acetalization of aldehydes and ketalization of ketones with ethylene glycol . A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .


Molecular Structure Analysis

The molecular structure of “5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone” is complex due to the presence of the 1,3-dioxolane ring, the 2-thienyl group, and the 2-methylpropyl ketone group. The 1,3-dioxolane ring is a five-membered cyclic acetal .


Chemical Reactions Analysis

1,3-Dioxolanes can undergo various chemical reactions. They are stable against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals such as HClO4 in CH2Cl2 .

Scientific Research Applications

Synthesis Processes

  • Zeolite-catalyzed Synthesis : Zeolites like Y, US-Y, and ZSM-5 are effective catalysts in synthesizing 1,3-dioxolanes from styrene oxide and aliphatic ketones. The process highlights the importance of diffusion factors and acidity in influencing the 1,3-dioxolane yield, relevant to 5-(1,3-dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone production (Zatorski & Wierzchowski, 1991).

  • Catalyzed Addition of Ketones to Epoxides : [Cp*Ir(NCMe)3]2+ acts as a catalyst for synthesizing 1,3-dioxolanes by adding ketones to epoxides, a method potentially applicable to the production of 5-(1,3-dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone (Adams, Barnard, & Brosius, 1999).

Chemical Properties and Reactions

  • Antioxidant Evaluation : Novel derivatives of di-2-thienyl ketones, which could include structures similar to 5-(1,3-dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone, have been evaluated for their antioxidant activities. These studies involve quantum chemical calculations and molecular docking analyses (Althagafi, 2022).

  • Catalyzed Condensations : The acid-catalyzed condensation of glycerol with ketones, relevant to the synthesis of 1,3-dioxolanes, has been investigated, highlighting potential pathways for synthesizing derivatives of 5-(1,3-dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone (Deutsch, Martin, & Lieske, 2007).

Molecular Design and Synthesis

  • Synthesis of 1,3-Dioxolane Derivatives : Research on the synthesis of various 1,3-dioxolane derivatives from β-chlorolactic acid and ketones offers insights into the methodologies that could be adapted for synthesizing 5-(1,3-dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone (Shevchuk, Podgornova, & Ustavshchikov, 2001).

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-8(2)7-9(13)10-3-4-11(16-10)12-14-5-6-15-12/h3-4,8,12H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVNRMNVDGPLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641909
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone

CAS RN

898772-84-4
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-3-methyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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